molecular formula C11H13N3O2 B11727677 3-(5-nitro-1H-indol-3-yl)propan-1-amine

3-(5-nitro-1H-indol-3-yl)propan-1-amine

Cat. No.: B11727677
M. Wt: 219.24 g/mol
InChI Key: MVCYDPCROLEWGX-UHFFFAOYSA-N
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Description

3-(5-Nitro-3-indolyl)-1-propanamine: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a nitro group at the 5-position of the indole ring and a propanamine side chain makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Nitro-3-indolyl)-1-propanamine typically involves the nitration of an indole derivative followed by the introduction of the propanamine side chain. One common method is the nitration of 3-indolylpropanoic acid, followed by reduction and amination steps.

    Nitration: The indole derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Amination: The resulting amino compound is then reacted with a suitable alkylating agent to introduce the propanamine side chain.

Industrial Production Methods: Industrial production of 3-(5-Nitro-3-indolyl)-1-propanamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Nitro-3-indolyl)-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under mild conditions.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Tin(II) chloride or iron powder in hydrochloric acid.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-(5-amino-3-indolyl)-1-propanamine.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

Chemistry: 3-(5-Nitro-3-indolyl)-1-propanamine is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of nitro-substituted indoles on cellular processes. It is also used in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its nitro group can be modified to enhance biological activity and selectivity.

Industry: In the industrial sector, 3-(5-Nitro-3-indolyl)-1-propanamine is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Nitro-3-indolyl)-1-propanamine involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate enzyme activity or receptor binding. The indole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 3-(5-Nitro-3-indolyl)propanoic acid
  • Methyl 3-(5-Nitro-3-indolyl)propanoate
  • 2-(5-Nitro-3-indolyl)-2-oxoacetic acid

Comparison: 3-(5-Nitro-3-indolyl)-1-propanamine is unique due to the presence of the propanamine side chain, which imparts distinct chemical and biological properties. Compared to 3-(5-Nitro-3-indolyl)propanoic acid, the amine group in 3-(5-Nitro-3-indolyl)-1-propanamine allows for additional hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets. Methyl 3-(5-Nitro-3-indolyl)propanoate, on the other hand, has a methyl ester group, which affects its solubility and reactivity.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(5-nitro-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H13N3O2/c12-5-1-2-8-7-13-11-4-3-9(14(15)16)6-10(8)11/h3-4,6-7,13H,1-2,5,12H2

InChI Key

MVCYDPCROLEWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCCN

Origin of Product

United States

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